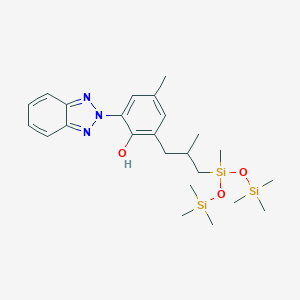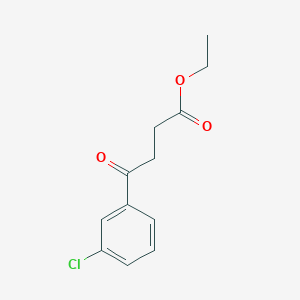
4-(3-氯苯基)-4-氧代丁酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, also known as Ethyl (3-chlorobenzoyl)acetate or Ethyl 3-(3-chlorophenyl)-3-oxopropanoate, is a chemical compound with the molecular formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate were not found, related compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate consists of a chlorinated phenyl group attached to a carbonyl group, which is further connected to an ethyl ester group .
Physical And Chemical Properties Analysis
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate has a density of 1.213 g/mL at 25 °C and a boiling point of 257-258 °C . It also has a refractive index of 1.5460 .
科学研究应用
Medicinal Chemistry: Antimicrobial Agents
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: has been explored for its potential in medicinal chemistry, particularly as a scaffold for developing antimicrobial agents. The compound’s structure allows for the incorporation of various pharmacophores that can enhance its activity against a range of microbial pathogens. Research indicates that derivatives of this compound exhibit promising antibacterial activity, which is crucial in the fight against antibiotic-resistant strains .
Material Science: Organic Semiconductors
In the field of material science, this compound is utilized as a precursor for synthesizing organic semiconductors. Its molecular structure is conducive to creating pi-conjugated systems that are essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are pivotal in advancing flexible electronics and display technologies .
Industrial Chemistry: Synthesis of Fine Chemicals
The compound serves as a versatile intermediate in the synthesis of fine chemicals used in various industrial applications. Its reactivity enables it to undergo transformations such as oxidative cross-coupling and chlorination, leading to the production of valuable chemical entities. These synthesized chemicals have applications ranging from pharmaceuticals to agrochemicals, showcasing the compound’s industrial significance .
Pharmacology: Drug Development
In pharmacology, Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is investigated for its role in drug development. The compound’s ability to be modified into various derivatives makes it a valuable tool for creating new drug candidates with enhanced pharmacokinetic properties. This adaptability is essential for designing drugs with better efficacy and reduced side effects .
Organic Synthesis: Heterocyclic Compounds
This compound is also significant in organic synthesis, particularly in the construction of heterocyclic compounds. Its chemical structure allows for reactions that lead to the formation of rings containing nitrogen, sulfur, or oxygen atoms. These heterocycles are important in developing pharmaceuticals, agrochemicals, and dyes .
Agrochemicals: Pesticide Development
Lastly, the compound’s derivatives are being studied for their use in developing new pesticides. The structural flexibility of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate enables the creation of compounds that can target specific pests, offering a more tailored approach to pest management in agriculture .
安全和危害
While specific safety data for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate was not found, related compounds suggest that precautions should be taken to avoid skin and eye contact, and inhalation . It should be used only in well-ventilated areas and personal protective equipment like dust masks, eyeshields, and gloves should be worn .
未来方向
作用机制
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives, which are structurally similar, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 4-(3-chlorophenyl)-4-oxobutyrate may interact with its targets in a way that influences these biological activities.
Biochemical Pathways
Indole derivatives have been shown to affect various biochemical pathways due to their diverse biological activities . Therefore, it’s plausible that Ethyl 4-(3-chlorophenyl)-4-oxobutyrate may also influence multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the diverse biological activities of similar indole derivatives , it’s plausible that Ethyl 4-(3-chlorophenyl)-4-oxobutyrate may have a wide range of molecular and cellular effects.
属性
IUPAC Name |
ethyl 4-(3-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAPWOAZDOMSPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645575 |
Source


|
| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | |
CAS RN |
147374-00-3 |
Source


|
| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

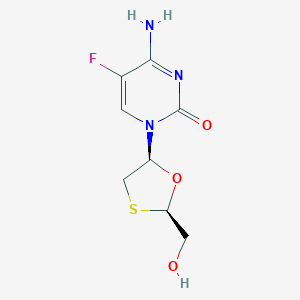
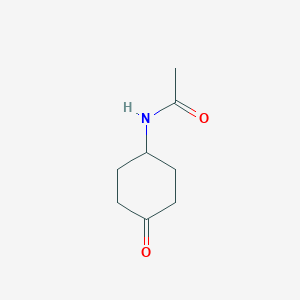
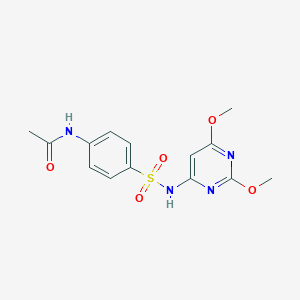

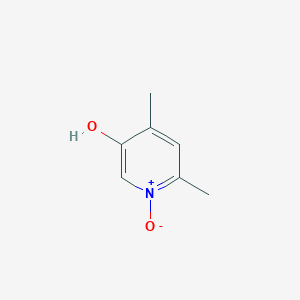
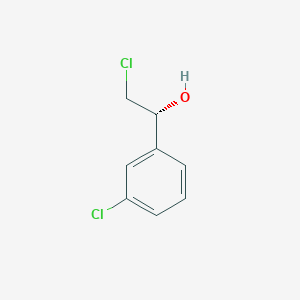
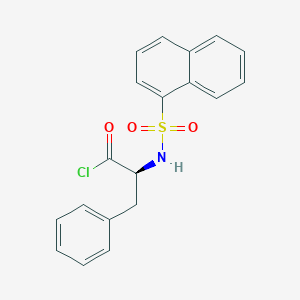
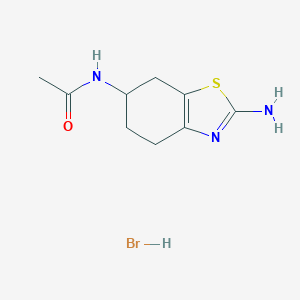
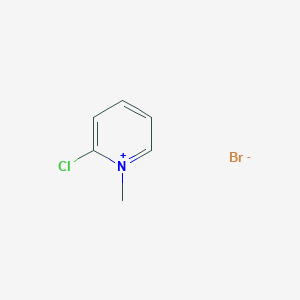

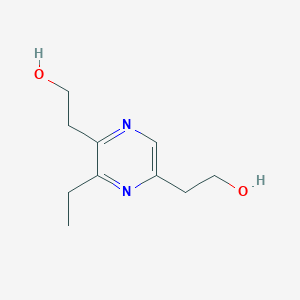
![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
